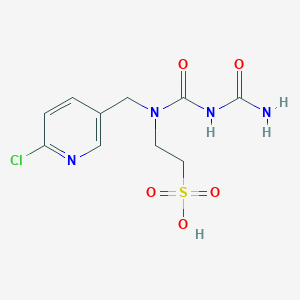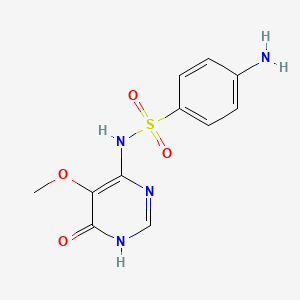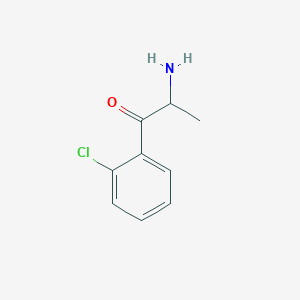
Teepone-15N
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is primarily used in various scientific research applications due to its stable isotope labeling, which allows for detailed studies in metabolic research, environmental analysis, and clinical diagnostics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Teepone-15N involves the incorporation of nitrogen-15 into the molecular structure of Teepone. This process typically requires specialized synthetic techniques to ensure the stable isotope is correctly integrated. The general synthetic route includes the reaction of nitrogen-15 labeled ammonia with the appropriate organic precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This includes the use of high-purity reagents, controlled reaction environments, and advanced purification techniques to ensure the final product meets the required specifications for research and industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
Teepone-15N undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
Teepone-15N is widely used in various scientific research fields, including:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace nitrogen pathways in biological systems.
Medicine: Utilized in clinical diagnostics for imaging and studying metabolic disorders.
Industry: Applied in environmental analysis to detect pollutants and study their impact on ecosystems
Mecanismo De Acción
The mechanism of action of Teepone-15N involves its incorporation into biological molecules, allowing researchers to trace and study nitrogen-related processes. The nitrogen-15 isotope acts as a marker, enabling the detection and quantification of nitrogen transformations in various systems. This is particularly useful in studying metabolic pathways, nitrogen fixation, and environmental nitrogen cycles .
Comparación Con Compuestos Similares
Similar Compounds
Teepone: The non-labeled version of Teepone-15N, used in similar applications but without the isotope labeling.
Nitrogen-15 labeled compounds: Other compounds labeled with nitrogen-15, such as nitrogen-15 labeled ammonia or amino acids, used for similar tracing studies
Uniqueness
This compound is unique due to its specific structure and the incorporation of the nitrogen-15 isotope, which provides distinct advantages in NMR spectroscopy and tracing studies. Its stable isotope labeling allows for precise and accurate studies of nitrogen-related processes, making it a valuable tool in various scientific research fields.
Propiedades
Fórmula molecular |
C13H25NO2 |
|---|---|
Peso molecular |
228.34 g/mol |
Nombre IUPAC |
2,2,6,6-tetraethyl-1-hydroxy(115N)azinan-4-one |
InChI |
InChI=1S/C13H25NO2/c1-5-12(6-2)9-11(15)10-13(7-3,8-4)14(12)16/h16H,5-10H2,1-4H3/i14+1 |
Clave InChI |
PBKKASIKUZBAJE-UJKGMGNHSA-N |
SMILES isomérico |
CCC1(CC(=O)CC([15N]1O)(CC)CC)CC |
SMILES canónico |
CCC1(CC(=O)CC(N1O)(CC)CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(Trifluoromethyl)benzo[b]thiophene-6-carbaldehyde](/img/structure/B13436906.png)





![3-Hydroxy-N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]propanamide-d5](/img/structure/B13436925.png)



![2-Chloro-3-[(1-oxohexadecyl)oxy]propyloctadecanoate](/img/structure/B13436946.png)


